AChE Inhibition Potency
6-Chlorothiochroman-4-one 1,1-dioxide demonstrates potent inhibitory activity against electric eel acetylcholinesterase (AChE), with a reported IC50 of 89 nM [1]. This activity provides a key point of differentiation from unsubstituted or non-dioxide analogs, which may exhibit significantly reduced or altered potency due to the lack of key structural features for target engagement. This data is a direct quantitative metric for evaluating its utility in projects focused on cholinergic system modulation.
| Evidence Dimension | Inhibition of Acetylcholinesterase (AChE) Enzyme Activity |
|---|---|
| Target Compound Data | IC50 = 89 nM |
| Comparator Or Baseline | In-class thiochromanone analogs lacking the 1,1-dioxide or 6-chloro groups are generally observed to have lower potency or different selectivity profiles, based on SAR trends in the literature. |
| Quantified Difference | Specific comparator data for non-dioxide analogs in the same assay is not available; however, the 89 nM IC50 value establishes a benchmark potency within this chemical series. |
| Conditions | Electric eel AChE inhibition assay using acetylthiocholine iodide as a substrate (Ellman's assay). |
Why This Matters
This data provides a validated quantitative benchmark (IC50) for screening and lead optimization programs targeting cholinergic pathways.
- [1] BindingDB. (n.d.). Entry for BDBM50111769 (CHEMBL3605354). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50111769 View Source
